Gamma-Hydroxybutyric Acid-d4 Glucuronide is a deuterated analog of gamma-hydroxybutyric acid, a naturally occurring neurotransmitter and a central nervous system depressant. Gamma-hydroxybutyric acid is known for its role in the brain as a precursor to gamma-aminobutyric acid, glutamate, and glycine. It acts primarily on the GHB receptor and has weak agonistic properties at the GABA-B receptor. The glucuronide form of gamma-hydroxybutyric acid represents a metabolic conjugate that may enhance the detection and understanding of gamma-hydroxybutyric acid metabolism in biological systems.
Gamma-Hydroxybutyric Acid-d4 Glucuronide is synthesized from gamma-hydroxybutyric acid, which can be derived from various sources, including endogenous production in the body through the reduction of succinic semialdehyde. This compound is often studied in clinical and forensic toxicology due to its relevance in detecting gamma-hydroxybutyric acid use and its metabolites.
Gamma-Hydroxybutyric Acid-d4 Glucuronide falls under several classifications:
The synthesis of Gamma-Hydroxybutyric Acid-d4 Glucuronide typically involves:
The synthesis requires careful control of reaction conditions to ensure high yield and purity of the glucuronide product. Techniques such as liquid chromatography and mass spectrometry are commonly employed for purification and characterization.
Gamma-Hydroxybutyric Acid-d4 Glucuronide has a molecular formula of C₄H₈O₃ with a molar mass of approximately 104.105 g/mol. The presence of deuterium atoms alters the physical properties slightly compared to its non-deuterated counterpart.
The molecular structure features a hydroxyl group (-OH) on carbon four and a carboxyl group (-COOH), allowing for intramolecular cyclization to form gamma-butyrolactone under certain conditions.
Gamma-Hydroxybutyric Acid-d4 Glucuronide can undergo various chemical reactions:
The stability of the glucuronide form allows for extended detection windows in biological samples compared to free gamma-hydroxybutyric acid, making it valuable in toxicological studies.
Gamma-Hydroxybutyric Acid-d4 Glucuronide acts similarly to gamma-hydroxybutyric acid by binding to specific receptors in the central nervous system. The mechanism involves:
Research indicates that metabolites like gamma-Hydroxybutyric Acid-d4 Glucuronide may serve as biomarkers for gamma-hydroxybutyric acid intoxication due to their longer half-lives compared to their parent compound.
Gamma-Hydroxybutyric Acid-d4 Glucuronide is primarily used in:
This compound's unique properties make it an essential tool in both clinical and forensic settings, enhancing our understanding of gamma-hydroxybutyric acid's role within biological systems.
The synthesis of gamma-hydroxybutyric acid-d4 glucuronide (GHB-d4-GLUC) relies on the modified Koenigs–Knorr reaction, where deuterium incorporation necessitates precise adjustments to classical glycosidation. This method couples tetra-deuterated GHB (GHB-d4) with glucuronic acid donors (typically methyl 2,3,4-tri-O-acetyl-1-α-bromo-glucuronate) under Ag₂O/TMSOTf co-promotion. The catalytic TMSOTf (0.2–0.5 equiv) accelerates glycosidic bond formation by stabilizing the oxocarbenium intermediate, while stoichiometric Ag₂O (2–3 equiv) scavenges HBr/DBr byproducts. Deuterium’s kinetic isotope effect (kH/kD ≈ 2–5) reduces nucleophilic substitution rates by 30–40% compared to non-deuterated analogs, necessitating extended reaction times (24–48 hours) at 0°C to maintain stereoselective β-glucuronide formation [1] [5].
Table 1: Reaction Parameters for GHB-d4-GLUC Synthesis
Promoter System | TMSOTf (equiv) | Ag₂O (equiv) | Reaction Time | β:α Selectivity |
---|---|---|---|---|
Classical Ag₂O | 0 | 3.0 | 30 hours | 1:1 |
Ag₂O/TMSOTf | 0.20 | 2.0 | 10 minutes | 99:1 |
Ag₂O/TMSOTf (d4) | 0.25 | 3.0 | 24 hours | 95:5 |
Steric hindrance from deuterium atoms near GHB’s carboxyl group further complicates the reaction, diminishing yields by 15–20% unless donor-acceptor ratios are optimized to 1:1.5 [3] [5].
Deuterium labeling at GHB’s C2/C3 positions (γ-Hydroxybutyric Acid-d4) exploits the kinetic isotope effect (KIE) to impede metabolic degradation. In vivo studies show that deuterium reduces the C–D bond cleavage rate by cytochrome P450 enzymes, extending GHB-d4-GLUC’s half-life 1.8-fold compared to non-deuterated glucuronides. Metabolic labeling via deuterium oxide (D₂O) administration in model organisms achieves 70–90% deuterium enrichment in GHB metabolites. However, excessive D₂O (>30% body weight) induces isotopic dilution due to H/D exchange in bodily fluids, lowering glucuronide yield. Alternatively, chemical synthesis using deuterated sodium succinate precursors ensures >98% isotopic purity at C2/C3, minimizing scrambling during glucuronidation [2] [7] [9].
Table 2: Deuterium Incorporation Methods for GHB-d4-GLUC
Labeling Method | Deuterium Enrichment | Half-Life Extension | Key Limitation |
---|---|---|---|
D₂O Metabolic | 70–90% | 1.5-fold | Isotopic dilution in vivo |
Chemical Synthesis | >98% | 1.8-fold | Steric hindrance in glucuronidation |
Enzymatic (deuterated cofactors) | 80–85% | 1.2-fold | Low reaction scalability |
Crude GHB-d4-GLUC requires multistep purification due to co-elution byproducts. Reverse-phase HPLC (C18 column; acetonitrile/0.1% formic acid gradient) separates deuterated (retention time: 8.2 min) from non-deuterated glucuronide (7.9 min), with a 15% longer retention attributed to deuterium’s hydrophobicity. LC-HRMS confirms structural integrity: m/z 271.1024 [M-H]⁻ for GHB-GLUC versus 275.1268 for GHB-d4-GLUC (Δm = 4.0244, matching theoretical mass shift). NMR spectroscopy reveals deuterium-induced signal shifts at C2/C3 (δ 2.42 ppm in GHB vs. 2.39 ppm in GHB-d4) and verifies β-configuration via anomeric proton coupling constants (J = 7.8 Hz) [6] [3].
Critical purification challenges:
Deuterium’s van der Waals radius (2.04 Å vs. hydrogen’s 1.20 Å) induces steric congestion near GHB’s carboxyl group, hindering nucleophilic attack by glucuronic acid’s C1 carbon. Computational models (DFT-B3LYP) show a 5–8 kcal/mol energy barrier increase for deuterated intermediates, necessitating elevated temperatures (40–50°C) that risk anomerization. Electronically, deuterium’s hyperconjugative effects alter orbital overlap in oxocarbenium transition states, reducing glucuronidation yields by 25% [7] [9].
Mitigation strategies:
Table 3: Deuterium-Specific Synthesis Challenges and Solutions
Challenge | Impact on Yield | Solution | Outcome |
---|---|---|---|
Steric hindrance at carboxyl | 20–25% reduction | Temperature optimization (40°C) | Yield recovery to 85% |
H/D exchange during workup | 10–15% deuteration loss | pH-controlled extraction (pH 5.0) | >95% isotopic retention |
Oxocarbenium destabilization | β-selectivity drop | C2 benzoyl protection | β:α ratio >95:5 |
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: